molecular formula C10H13F B13569432 4-Fluoro-2-isopropyl-1-methylbenzene

4-Fluoro-2-isopropyl-1-methylbenzene

Cat. No.: B13569432
M. Wt: 152.21 g/mol
InChI Key: CBPGXUNJIBWWHW-UHFFFAOYSA-N
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Description

4-Fluoro-2-isopropyl-1-methylbenzene is a substituted aromatic compound featuring a benzene ring with three distinct substituents:

  • A fluorine atom at the para position (C4),
  • An isopropyl group at the ortho position (C2),
  • A methyl group at the ortho position (C1).

This arrangement creates a sterically hindered and electronically unique structure. The fluorine atom, being highly electronegative, withdraws electron density from the ring, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula

C10H13F

Molecular Weight

152.21 g/mol

IUPAC Name

4-fluoro-1-methyl-2-propan-2-ylbenzene

InChI

InChI=1S/C10H13F/c1-7(2)10-6-9(11)5-4-8(10)3/h4-7H,1-3H3

InChI Key

CBPGXUNJIBWWHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-isopropyl-1-methylbenzene can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale EAS and Friedel-Crafts reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-isopropyl-1-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, H2 with Pd/C catalyst.

    Substitution: Nucleophiles like NaOH, NH3 in polar solvents.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols or hydrocarbons.

    Substitution: Corresponding substituted benzene derivatives.

Comparison with Similar Compounds

Substituent Effects: Halogen and Alkyl Group Variations

Table 1: Key Structural Analogs and Substituent Differences
Compound Name Substituents (Positions) Molecular Formula Key Differences vs. Target Compound
4-Fluoro-1-iodo-2-methylbenzene F (C4), I (C1), CH₃ (C2) C₇H₆FIM Iodo (larger, polarizable) vs. isopropyl
1-Chloro-3-isopropyl-4-methylbenzene Cl (C1), CH(CH₃)₂ (C3), CH₃ (C4) C₁₀H₁₃Cl Chloro vs. fluoro; positional isomerism
Flazolate (pesticide analog) CF₃, Br, Cl substituents Complex Polyhalogenated structure; pesticidal use
  • Halogen Comparison : Replacing fluorine with chlorine (e.g., 1-Chloro-3-isopropyl-4-methylbenzene, CAS 20068-14-8 ) increases polarizability but reduces electronegativity, altering solubility and reactivity in electrophilic substitution.

Positional Isomerism

Positional changes significantly impact properties. For example, in 1-Chloro-3-isopropyl-4-methylbenzene , the chlorine at C1 and isopropyl at C3 (vs. C2 in the target compound) redistribute steric strain and electronic effects. This isomer may exhibit lower dipole moments due to substituent positioning.

Physical and Chemical Properties

  • Boiling/Melting Points : Bulky substituents like isopropyl typically lower melting points due to hindered crystal packing. Fluorine’s electronegativity may enhance intermolecular dipole interactions compared to chloro analogs .

Reactivity in Electrophilic Aromatic Substitution (EAS)

  • Fluorine’s Influence : The electron-withdrawing fluorine deactivates the ring, directing incoming electrophiles to the meta position. This contrasts with chloro analogs, where weaker deactivation allows for mixed ortho/para substitution .
  • Steric Hindrance : The isopropyl group may block electrophilic attack at adjacent positions, favoring reactivity at less hindered sites.

Crystallographic and Hydrogen-Bonding Patterns

Crystallography studies using programs like SHELXL reveal that fluorine’s ability to form weak hydrogen bonds (C–H···F interactions) can influence crystal packing. In contrast, chloro or methyl substituents lack such directional interactions, leading to less predictable supramolecular architectures .

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